molecular formula C9H15NO2 B12087884 (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B12087884
M. Wt: 169.22 g/mol
InChI Key: KCIDWDVSBWPHLH-QYNIQEEDSA-N
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Description

(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone or an amine.

    Cyclization: The precursor undergoes cyclization to form the bicyclic structure. This step often involves the use of strong acids or bases to facilitate the ring closure.

    Functional Group Modification:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: A closely related compound with similar structural features but different stereochemistry.

    (1S,2S,3S,5R)-(+)-isopinocampheylamine: Another bicyclic amine with potential biological activity.

Uniqueness

(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7+/m1/s1

InChI Key

KCIDWDVSBWPHLH-QYNIQEEDSA-N

Isomeric SMILES

CC1([C@H]2[C@@H]1[C@H](NC2)C(=O)OC)C

Canonical SMILES

CC1(C2C1C(NC2)C(=O)OC)C

Origin of Product

United States

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